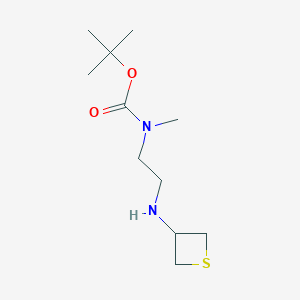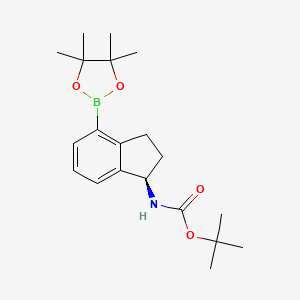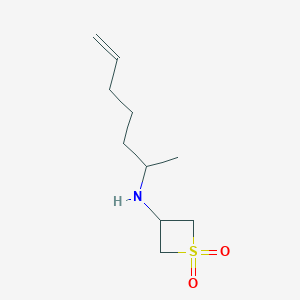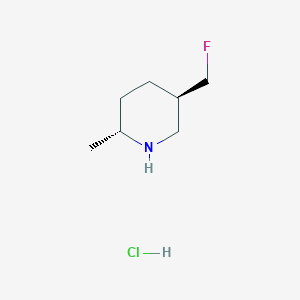
1-Tert-butyl 3-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl 3-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate is a chemical compound with the molecular formula C11H18FNO4 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Méthodes De Préparation
The synthesis of 1-tert-butyl 3-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl 3-methylazetidine-1,3-dicarboxylate and fluoromethylating agents.
Reaction Conditions: The fluoromethylation reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is typically performed in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at low temperatures to ensure selectivity and yield.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity
Analyse Des Réactions Chimiques
1-Tert-butyl 3-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to form carboxylic acids and alcohols
Applications De Recherche Scientifique
1-Tert-butyl 3-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers investigate its potential as a drug candidate for various therapeutic applications, including its role as an intermediate in the synthesis of bioactive compounds.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of 1-tert-butyl 3-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Tert-butyl 3-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate: Lacks the fluoromethyl group, which may result in different reactivity and biological activity.
tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate: Contains an additional fluorine atom, which can further influence its chemical properties and applications.
tert-Butyl 3-(dimethylamino)-3-(fluoromethyl)azetidine-1-carboxylate: The presence of a dimethylamino group can alter its electronic properties and reactivity .
Propriétés
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-10(2,3)17-9(15)13-6-11(5-12,7-13)8(14)16-4/h5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVYJZGJIAFZSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CF)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridinehydrochloride](/img/structure/B8221887.png)
![2-Methanesulfonyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B8221904.png)

![tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate](/img/structure/B8221923.png)

![2-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B8221940.png)


